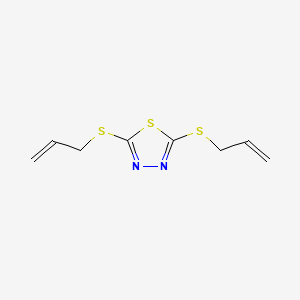2,5-Bis(prop-2-en-1-ylsulfanyl)-1,3,4-thiadiazole
CAS No.: 100377-90-0
Cat. No.: VC4151921
Molecular Formula: C8H10N2S3
Molecular Weight: 230.36
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 100377-90-0 |
|---|---|
| Molecular Formula | C8H10N2S3 |
| Molecular Weight | 230.36 |
| IUPAC Name | 2,5-bis(prop-2-enylsulfanyl)-1,3,4-thiadiazole |
| Standard InChI | InChI=1S/C8H10N2S3/c1-3-5-11-7-9-10-8(13-7)12-6-4-2/h3-4H,1-2,5-6H2 |
| Standard InChI Key | BYRUAQOKMKJTFU-UHFFFAOYSA-N |
| SMILES | C=CCSC1=NN=C(S1)SCC=C |
Introduction
Structural Characteristics
Molecular Architecture
The compound’s molecular formula, C₈H₁₀N₂S₃, reflects a 1,3,4-thiadiazole backbone (five-membered ring with two nitrogen and one sulfur atom) flanked by allylsulfanyl (-S-CH₂CH=CH₂) groups at positions 2 and 5 . The SMILES notation (C=CCSC1=NN=C(S1)SCC=C) and InChIKey (BYRUAQOKMKJTFU-UHFFFAOYSA-N) provide unambiguous representations of its connectivity and stereochemistry .
Electronic and Steric Features
The thiadiazole ring’s electron-deficient nature arises from the electronegativity of nitrogen and sulfur, enabling π-conjugation with the allylsulfanyl substituents. This conjugation stabilizes the molecule and influences its reactivity in cycloaddition and alkylation reactions . Predicted collision cross-section (CCS) values for adducts, such as [M+H]+ (149.0 Ų) and [M+Na]+ (158.9 Ų), highlight its gas-phase ion mobility, relevant for mass spectrometric analyses .
Table 1: Predicted Collision Cross Sections for Major Adducts
| Adduct | m/z | CCS (Ų) |
|---|---|---|
| [M+H]+ | 231.00789 | 149.0 |
| [M+Na]+ | 252.98983 | 158.9 |
| [M-H]- | 228.99333 | 150.0 |
Synthesis and Optimization
Hydrogen Peroxide-Mediated Oxidative Coupling
A landmark patent (US3087932A) details a one-step synthesis using 2,5-dimercapto-1,3,4-thiadiazole-disodium, alkyl mercaptans, and hydrogen peroxide in aqueous or organic solvents . Key parameters include:
-
Temperature: 15–85°C (optimal: 60–100°C post-reaction).
-
Acid Additives: Sulfuric, hydrochloric, or phosphoric acids to neutralize sodium ions.
This method eliminates hazardous chlorine gas, a drawback of earlier chlorination routes, and operates effectively under non-anhydrous conditions .
Comparative Methodologies
Alternative approaches include:
Table 2: Synthesis Efficiency Across Methods
| Method | Yield (%) | Hazard Profile |
|---|---|---|
| H₂O₂ Oxidation | 83 | Low |
| Chlorination | 62 | High |
| Oxidative Cyclization | 89–91 | Moderate |
Physicochemical Properties
Spectral Signatures
-
IR Spectroscopy: Strong absorptions at 1740 cm⁻¹ (C=O stretch in ester derivatives) and 1267 cm⁻¹ (C=S) .
-
NMR: ¹H-NMR signals at δ 13.74 ppm (N-H thione) and δ 5.2–6.0 ppm (allylic protons) .
Solubility and Stability
The compound exhibits limited aqueous solubility but dissolves readily in polar aprotic solvents (e.g., DMF, DMSO). Stability studies indicate decomposition above 200°C, consistent with thiadiazole thermal fragility .
Biological and Industrial Applications
Antimicrobial Activity
Analogous 2,5-disubstituted-1,3,4-thiadiazoles demonstrate broad-spectrum activity against Staphylococcus aureus (MIC: 12.5 µg/mL) and Candida albicans (MIC: 25 µg/mL) . The allylsulfanyl groups enhance membrane permeability, potentiating bioactivity .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume